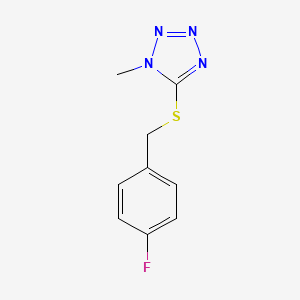![molecular formula C20H24FN3O3 B4951190 N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4951190.png)
N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetamide Group: The acetamide group can be attached through an acylation reaction using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The methoxy groups may also contribute to its overall biological activity by affecting its interaction with molecular targets.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-15-7-8-17(19(13-15)27-2)22-20(25)14-23-9-11-24(12-10-23)18-6-4-3-5-16(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZBQZLHNKXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
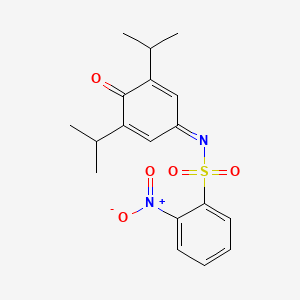
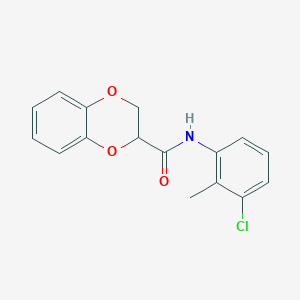
![2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4951125.png)
![N-(4-methyl-2-pyridinyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4951127.png)
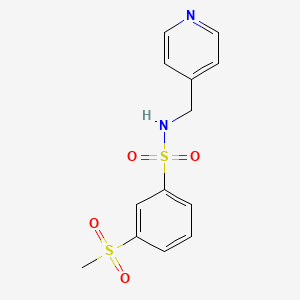
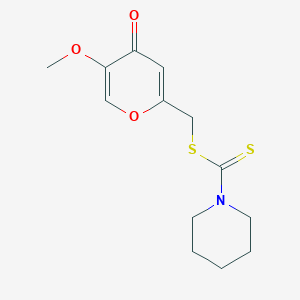
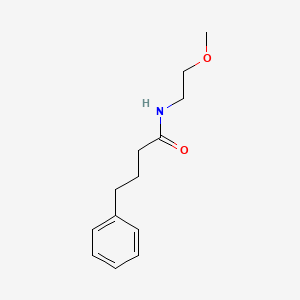
![N-[4-(difluoromethoxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B4951160.png)
![(1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinyl)methanol](/img/structure/B4951170.png)
![ethyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4951176.png)
![3-chloro-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B4951183.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B4951199.png)
